molecular formula C16H13NO6 B2459095 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid CAS No. 199584-76-4

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid

Cat. No.: B2459095
CAS No.: 199584-76-4
M. Wt: 315.281
InChI Key: ODPKAYDGXBEOJX-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a carbamoyl group attached to a benzene ring with two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride, which facilitates the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)carbamoyl]benzene-1,2-dicarboxylic Acid
  • 4-[(4-methoxyphenyl)carbamoyl]benzene-1,4-dicarboxylic Acid
  • 4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxamide

Uniqueness

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic Acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4-methoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-23-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15(19)20)8-13(12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPKAYDGXBEOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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